(5S)-5-(hydroxymethyl)pyrrolidin-3-one
Description
(5S)-5-(Hydroxymethyl)pyrrolidin-3-one is a chiral pyrrolidinone derivative characterized by a five-membered lactam ring with a hydroxymethyl group (-CH₂OH) at the C5 position (S-configuration) and a ketone at the C3 position. This scaffold is notable for its versatility in medicinal chemistry, serving as a precursor or intermediate in synthesizing bioactive molecules.
Properties
Molecular Formula |
C5H9NO2 |
|---|---|
Molecular Weight |
115.13 g/mol |
IUPAC Name |
(5S)-5-(hydroxymethyl)pyrrolidin-3-one |
InChI |
InChI=1S/C5H9NO2/c7-3-4-1-5(8)2-6-4/h4,6-7H,1-3H2/t4-/m0/s1 |
InChI Key |
LXVAWPLLBHPLQF-BYPYZUCNSA-N |
Isomeric SMILES |
C1[C@H](NCC1=O)CO |
Canonical SMILES |
C1C(NCC1=O)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
(3Z,5S)-5-(Hydroxymethyl)-1-[(2'-Methylbiphenyl-4-yl)carbonyl]pyrrolidin-3-one O-Methyloxime
- Structural Features :
- Shares the (5S)-hydroxymethyl-pyrrolidin-3-one core.
- Modified with a lipophilic biphenyl carbonyl group at N1 and an O-methyloxime substituent.
- Pharmacological Activity :
3-Hydroxycotinine [(5S)-3-Hydroxy-1-Methyl-5-(Pyridin-3-yl)pyrrolidin-2-one]
- Structural Features: Pyrrolidinone core with a pyridinyl substituent at C5 and a hydroxyl group at C3. Methyl group at N1.
- Pharmacological Activity :
(3S,5S)-3-Amino-1-Hydroxy-5-(Hydroxymethyl)pyrrolidin-2-one
- Structural Features: Additional amino (-NH₂) and hydroxyl (-OH) groups at C3 and N1, respectively.
- Functional Role :
(5S,3S)-5-tert-Butyldimethylsilyloxymethyl-3-(Monofluoromethyl)pyrrolidin-2-one
Comparative Analysis of Key Properties
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